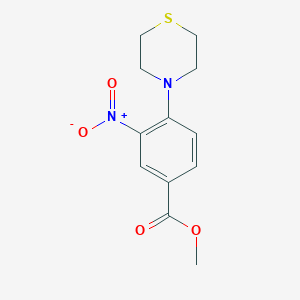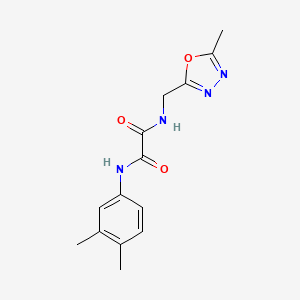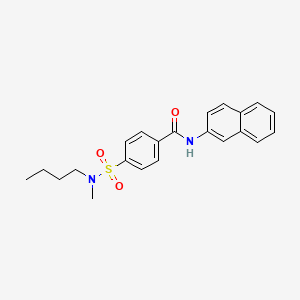
Methyl 3-nitro-4-(1,4-thiazinan-4-yl)benzenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-nitro-4-(1,4-thiazinan-4-yl)benzenecarboxylate, also known as MNBT, is a chemical compound that has been extensively studied for its potential applications in various fields of science. MNBT is a nitroester compound that contains a thiazine ring and a carboxylate group. It has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Antimicrobial Properties
Methyl 3-nitro-4-(1,4-thiazinan-4-yl)benzenecarboxylate derivatives exhibit significant antimicrobial properties. For instance, Maheshwari and Goyal (2016) synthesized derivatives of this compound and found that some showed potent antimicrobial activity, especially compound 5f, which had methyl and nitro groups at specific positions (Maheshwari & Goyal, 2016).
Chemical Synthesis and Reactions
The compound has been used in various chemical synthesis processes. Sun et al. (2018) demonstrated its application in the annulation reaction with β-nitrostyrenes and 3-nitrochromenes, resulting in high yields of specific derivatives (Sun, Sun, Jiang, & Yan, 2018).
Antimycobacterial Research
Richter et al. (2022) explored the dearomatization and decarbonylation of antitubercular 4H‐Benzo[e][1,3]thiazinones and their influence on antimycobacterial properties. They found that specific modifications rendered the compounds inactive against Mycobacterium tuberculosis (Richter et al., 2022).
Applications in Medicinal Chemistry
Visentin et al. (1999) synthesized derivatives of methyl 3-nitro-4-(1,4-thiazinan-4-yl)benzenecarboxylate and studied their effects on L-type Ca2+ channels, revealing potential applications in medicinal chemistry (Visentin et al., 1999).
Further Synthesis and Biological Evaluation
Additional studies by Maheshwari and Goyal (2017) further explored the synthesis and biological evaluation of derivatives, emphasizing their antimicrobial efficacy (Maheshwari & Goyal, 2017).
Propiedades
IUPAC Name |
methyl 3-nitro-4-thiomorpholin-4-ylbenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4S/c1-18-12(15)9-2-3-10(11(8-9)14(16)17)13-4-6-19-7-5-13/h2-3,8H,4-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAXAUMWDQTZGDP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N2CCSCC2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Methyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene hydrochloride](/img/structure/B2354017.png)

![N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2354021.png)

![(1R)-1-[4-(4-Methyl-1,3-thiazol-5-yl)phenyl]ethanamine;dihydrochloride](/img/structure/B2354023.png)
![N-[Cyano(cyclohexyl)methyl]-2-methyl-3-methylsulfanylpropanamide](/img/structure/B2354024.png)

![N-[4-(diethylamino)-2-methylphenyl]-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2354026.png)



![6-[(2-chlorophenyl)sulfanyl]nicotinaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2354033.png)
![N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)isoxazole-5-carboxamide](/img/structure/B2354034.png)